molecular formula C23H33N5O5 B126913 Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide CAS No. 151657-05-5

Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide

Cat. No. B126913
M. Wt: 459.5 g/mol
InChI Key: URDWSSFNCBRUIX-LNMJFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide, also known as N-Acetyl-Ala-Ala-Pro-N-Me-Phe-amide (AAP-NMP), is a peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.

Mechanism Of Action

AAP-NMP exerts its effects by binding to various receptors and modulating signaling pathways. It has been shown to interact with opioid receptors, which are involved in pain modulation and reward pathways. Additionally, AAP-NMP can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

AAP-NMP exhibits various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics. Additionally, AAP-NMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

AAP-NMP has several advantages for lab experiments. It is stable in solution and can be easily synthesized using SPPS techniques. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, AAP-NMP has some limitations, including its poor solubility in aqueous solutions and its potential to degrade over time.

Future Directions

There are several future directions for research on AAP-NMP. One potential application is the development of novel antibiotics based on its antimicrobial activity. Additionally, AAP-NMP could be used as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

AAP-NMP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is first coupled to the resin, followed by the addition of subsequent amino acids in the desired sequence. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

AAP-NMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. Additionally, AAP-NMP has been shown to have neuroprotective effects and can improve cognitive function. These properties make it a promising candidate for the development of novel therapeutics.

properties

CAS RN

151657-05-5

Product Name

Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide

Molecular Formula

C23H33N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H33N5O5/c1-14(25-16(3)29)20(30)26-15(2)23(33)28-12-8-11-19(28)22(32)27-21(31)18(24-4)13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18-19,24H,8,11-13H2,1-4H3,(H,25,29)(H,26,30)(H,27,31,32)/t14-,15-,18-,19-/m0/s1

InChI Key

URDWSSFNCBRUIX-LNMJFAINSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC)NC(=O)C

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C

synonyms

Ac-Ala-Ala-Pro-Phe-NH-Me
AcAAPFNMe
acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide

Origin of Product

United States

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